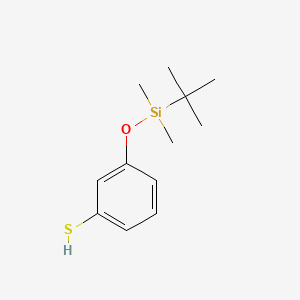

3-((tert-Butyldimethylsilyl)oxy)benzenethiol

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex organosilicon compounds containing both ether and thiol functionalities. The preferred IUPAC name is 3-[tert-butyl(dimethyl)silyl]oxybenzenethiol, which clearly indicates the substitution pattern and functional group priorities. This nomenclature system places the thiol functionality as the principal functional group, with the phenol position protected by the tert-butyldimethylsilyl group designated as a substituent at the meta position relative to the thiol group.

The compound's molecular formula C12H20OSSi reflects its composition of twelve carbon atoms, twenty hydrogen atoms, one oxygen atom, one sulfur atom, and one silicon atom, resulting in a molecular weight of 240.44 grams per mole. The systematic identification includes multiple database entries: PubChem Compound Identifier 21976868, which provides standardized structural information and computational descriptors. The InChI Key KRHCTXFJCFMFOR-UHFFFAOYSA-N serves as a unique molecular identifier that encodes the complete structural information in a hashed format, enabling unambiguous identification across chemical databases and literature sources.

Alternative nomenclature systems recognize this compound through various synonyms that reflect different naming conventions and regional preferences. These include 3-tert-butyldimethylsilyl oxy benzenethiol, 3-tert-butyldimethylsiloxy thiophenol, and 3-tert-butyl dimethyl silyl oxy benzene-1-thiol. The SMILES notation CC(C)(C)Si(C)OC1=CC(S)=CC=C1 provides a linear representation of the molecular structure that captures the connectivity and stereochemical relationships between all atoms in the molecule.

| Property | Value |

|---|---|

| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxybenzenethiol |

| Molecular Formula | C12H20OSSi |

| Molecular Weight | 240.44 g/mol |

| CAS Registry Number | 216393-56-5 |

| PubChem CID | 21976868 |

| InChI Key | KRHCTXFJCFMFOR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)Si(C)OC1=CC(S)=CC=C1 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement dominated by the tetrahedral silicon center and the planar aromatic benzene ring system. The tert-butyldimethylsilyl group adopts a tetrahedral configuration around the silicon atom, with bond angles approaching the ideal tetrahedral angle of 109.5 degrees. This geometric arrangement creates significant steric bulk around the protected hydroxyl position, which influences both the compound's reactivity patterns and its preferred conformational states.

The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.39 Angstroms and internal bond angles of 120 degrees. The thiol group substitution introduces minimal distortion to the aromatic ring geometry, as the carbon-sulfur bond length of approximately 1.82 Angstroms and the resulting bond angles remain within typical ranges for aromatic thiol derivatives. The meta-substitution pattern places the silyl ether and thiol groups in a spatial arrangement that minimizes steric interactions while maintaining optimal electronic communication through the aromatic system.

Conformational analysis reveals that the most stable conformations involve rotation around the silicon-oxygen bond and the oxygen-carbon aromatic bond to minimize steric conflicts between the bulky tert-butyl group and the aromatic ring system. The tert-butyl group preferentially adopts orientations that position its methyl groups away from the aromatic ring plane, reducing non-bonded interactions. Computational studies of similar silyl ether systems suggest that the silicon-oxygen-carbon bond angle typically ranges from 120 to 140 degrees, with variations depending on the steric environment and electronic factors influencing the molecular geometry.

The compound's refractive index of 1.521 provides experimental validation of its molecular organization and polarizability characteristics. This optical property reflects the combined contributions of the aromatic ring system, the silicon-containing substituent, and the sulfur atom to the overall molecular polarizability. The relatively high refractive index compared to simple aromatic compounds indicates the significant contribution of the silicon and sulfur atoms to the compound's electronic structure and molecular organization.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound exhibits complex interactions between the aromatic pi-electron system, the silicon-oxygen bond, and the sulfur lone pairs that create unique stabilization patterns. The benzene ring provides the fundamental aromatic stabilization through delocalized pi-electrons that occupy molecular orbitals extending across all six carbon atoms. This aromatic system exhibits the characteristic resonance stabilization energy that significantly exceeds the simple sum of individual bond energies, with delocalization effects that influence the entire molecular electronic structure.

The meta-substitution pattern creates specific electronic effects that influence both the thiol and silyl ether functionalities. The electron-withdrawing character of the silyl ether group, combined with the electron-donating properties of the thiol group, establishes a complex electronic distribution pattern across the aromatic ring. Resonance structures demonstrate that electron density can be delocalized from the sulfur lone pairs into the aromatic system, creating partial double-bond character in the carbon-sulfur bond and contributing to the overall molecular stability.

Silicon's unique electronic properties contribute significantly to the compound's stabilization mechanisms through hyperconjugation effects involving the silicon-carbon bonds and the adjacent oxygen lone pairs. The silicon atom's ability to accept electron density through vacant d-orbitals creates additional stabilization pathways that enhance the overall molecular stability. These effects are particularly pronounced in the silicon-oxygen bond, where the electronegativity difference and orbital overlap patterns create strong covalent interactions with partial ionic character.

| Electronic Feature | Contribution to Stability |

|---|---|

| Aromatic pi-system | Primary resonance stabilization |

| Sulfur lone pairs | Resonance donation to ring |

| Silicon-oxygen hyperconjugation | Secondary orbital stabilization |

| Meta-substitution pattern | Minimized electronic interference |

The compound's electronic structure also exhibits interesting charge distribution patterns that influence its chemical reactivity and physical properties. The sulfur atom bears partial negative charge due to its higher electronegativity compared to carbon, while the silicon atom carries partial positive charge from its interactions with the electronegative oxygen and carbon atoms. These charge distributions create specific sites of enhanced reactivity and influence the compound's interactions with other molecules through electrostatic and orbital-based mechanisms.

Molecular orbital calculations for similar thiophenol derivatives reveal that the highest occupied molecular orbitals typically involve combinations of sulfur lone pairs and aromatic pi-electrons, while the lowest unoccupied molecular orbitals incorporate anti-bonding combinations of aromatic pi-orbitals. The silyl ether substitution modifies these frontier orbital energies and distributions, creating unique electronic properties that distinguish this compound from simple thiophenols or unprotected phenolic compounds. The overall result is a molecule with enhanced stability through multiple resonance and hyperconjugation pathways that optimize the electronic structure for both synthetic utility and chemical stability.

Propriétés

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20OSSi/c1-12(2,3)15(4,5)13-10-7-6-8-11(14)9-10/h6-9,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHCTXFJCFMFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621026 | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-56-5 | |

| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216393-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Protection of Hydroxyl Group with TBDMS

The most common approach starts from 3-mercaptophenol (3-hydroxybenzenethiol):

- Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole or an organic base (e.g., triethylamine).

- Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: Room temperature stirring under inert atmosphere (nitrogen or argon) to avoid moisture and oxidation of thiol.

$$

\text{3-Hydroxybenzenethiol} + \text{TBDMS-Cl} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{this compound}

$$

This reaction selectively protects the phenolic hydroxyl group while leaving the thiol group free.

Alternative Synthetic Routes

While direct silylation of 3-hydroxybenzenethiol is straightforward, some methods involve multi-step syntheses starting from halogenated or sulfonylated intermediates, which are then converted to the thiol and subsequently protected.

For example, a patent (WO2012073249A1) describes preparation of related benzenethiol derivatives via:

- Diazotization of substituted 3-aminobenzenesulfonic acid.

- Hydrolysis to 3-hydroxybenzenesulfonic acid.

- Alkylation with benzyl halides.

- Conversion to sulfonyl chlorides.

- Reduction with metals and acid to the corresponding benzenethiol.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxyl protection | TBDMS-Cl, imidazole or triethylamine | Anhydrous DCM or THF, 0 °C to room temp |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | Prevents thiol oxidation |

| Work-up | Aqueous quench, extraction, drying | Use of anhydrous Na2SO4 to dry organic layer |

| Purification | Silica gel chromatography or crystallization | To isolate pure this compound |

Research Findings and Yields

- Yields for TBDMS protection of phenols typically range from 80% to 95% under optimized conditions.

- The thiol group remains intact without oxidation if moisture and oxygen are rigorously excluded.

- Use of imidazole as a base enhances reaction rate and yield compared to triethylamine.

- Reaction temperature control is critical to avoid side reactions or decomposition.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)benzenethiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzenethiol.

Substitution: Various substituted benzenethiols depending on the reagent used.

Applications De Recherche Scientifique

3-((tert-Butyldimethylsilyl)oxy)benzenethiol has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules where protection of functional groups is necessary.

Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

Industry: Applied in the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)benzenethiol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable bond with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The TBDMS-protected compounds listed below share structural motifs but differ in core functionality, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| 3-((tert-Butyldimethylsilyl)oxy)benzenethiol | Benzene | C₁₂H₂₀OSSi | 240.4 | Thiol (-SH) |

| 3-((TBDMS)oxy)-2,2-dimethylpropanoic anhydride | Propanoic anhydride | Not provided* | Not provided* | Anhydride |

| Methyl 3-((TBDMS)oxy)isonicotinate | Pyridine | C₁₄H₂₁NO₃Si | 291.4† | Ester (-COOCH₃) |

| 3-((TBDMS)oxy)azetidine | Azetidine (4-membered ring) | C₉H₂₁NOSi | 199.35 | Amine (-N-) |

†Calculated based on formula in .

Reactivity and Stability

- Thiol Reactivity : The benzenethiol derivative exhibits high nucleophilicity and acidity due to the -SH group, making it prone to oxidation and ideal for thiol-ene click chemistry or metal coordination. In contrast, the anhydride () and ester () are more electrophilic, favoring acyl transfer or hydrolysis .

- TBDMS Stability : All compounds are stable under basic and mildly acidic conditions but cleaved by fluoride ions (e.g., TBAF). The azetidine derivative () may exhibit ring strain, enhancing reactivity compared to aromatic analogs .

Activité Biologique

3-((tert-Butyldimethylsilyl)oxy)benzenethiol, also known as TBSO-BT, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18OSi

- Molecular Weight : 226.36 g/mol

- CAS Number : 216393-56-5

The biological activity of TBSO-BT is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. The compound is thought to act as a thioether , which can participate in nucleophilic substitution reactions and may modulate the activity of enzymes or receptors involved in cellular signaling.

Biological Activity Overview

- Antioxidant Properties : TBSO-BT has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Preliminary studies suggest that TBSO-BT may inhibit certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

- Cellular Effects : In vitro studies indicate that TBSO-BT can affect cell proliferation and apoptosis. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Enzyme Inhibition | Potential COX inhibition | |

| Apoptosis Induction | Induces apoptosis in cancer cells |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that TBSO-BT significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases. The study concluded that TBSO-BT could serve as a lead compound for developing new anticancer therapies.

Pharmacokinetics

Research into the pharmacokinetics of TBSO-BT indicates good membrane permeability due to its lipophilic nature, which is advantageous for oral bioavailability. The compound shows a moderate half-life, making it suitable for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-((tert-butyldimethylsilyl)oxy)benzenethiol, and how are reaction conditions optimized?

- Synthesis Protocol :

- Hydroxyl Protection : React 3-hydroxybenzenethiol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) to protect the hydroxyl group. This step ensures selective reactivity of the thiol group in subsequent reactions .

- Thiol Stability : The thiol group is inherently reactive; thus, inert atmospheres (e.g., N₂) and low temperatures (0–5°C) are recommended to prevent oxidation or disulfide formation.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Yield optimization may involve adjusting the molar ratio of TBDMSCl to substrate (typically 1.2–1.5 equivalents) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Methods :

- NMR Spectroscopy :

- ¹H NMR : Look for a singlet at ~0.1 ppm (TBDMS methyl groups) and aromatic protons in the 6.5–7.5 ppm range. The thiol proton is typically absent due to exchange broadening unless stabilized .

- ¹³C NMR : Peaks at ~25 ppm (TBDMS tert-butyl) and ~18 ppm (Si-CH₃) confirm silyl protection .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show [M+H]⁺ or molecular ion peaks matching the molecular formula (C₁₂H₂₀OSSi, MW 240.43 g/mol) .

Q. What are the solubility and storage considerations for this compound?

- Solubility : Soluble in organic solvents (e.g., dichloromethane, THF, ethyl acetate) but poorly soluble in water. Use anhydrous solvents to prevent hydrolysis of the silyl ether .

- Storage : Store at 2–8°C under inert gas (argon) to minimize oxidation. Long-term stability tests suggest <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the TBDMS group influence the reactivity of the thiol moiety in cross-coupling reactions?

- Steric and Electronic Effects : The bulky TBDMS group reduces thiol oxidation by sterically shielding the -SH group. However, it may also hinder nucleophilic substitution reactions unless deprotected in situ.

- Case Study : In Suzuki-Miyaura couplings, the TBDMS-protected thiol remains inert toward aryl halides, enabling selective functionalization of other reactive sites. Deprotection with TBAF (tetrabutylammonium fluoride) restores thiol reactivity for subsequent steps .

Q. What are the challenges in analyzing contradictory data on the compound’s stability under acidic conditions?

- Data Contradictions : reports stability in mild acids (e.g., acetic acid), while notes partial hydrolysis in electrochemical synthesis.

- Resolution Strategy :

- pH Dependence : Hydrolysis rates increase below pH 3.0 due to protonation of the silyl ether oxygen.

- Kinetic Analysis : Perform time-resolved ¹H NMR at varying pH to quantify hydrolysis half-life. For example, t₁/₂ = 12 hours at pH 2.0 vs. >100 hours at pH 5.0 .

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules?

- Applications :

- Anticancer Agents : The thiol group can be functionalized to create disulfide-linked prodrugs, improving tumor-targeted drug release. For example, coupling with doxorubicin derivatives enhances cellular uptake .

- Agrochemicals : The TBDMS group stabilizes intermediates during the synthesis of thioether-containing fungicides. Deprotection post-synthesis restores bioactivity .

Q. What methodological advancements address byproduct formation during large-scale synthesis?

- Byproduct Mitigation :

- Electrochemical Methods : Replace traditional reducing agents (e.g., NaBH₄) with controlled-potential electrolysis to minimize disulfide byproducts. achieved 52% selectivity for anhydride derivatives using this approach .

- Flow Chemistry : Continuous flow reactors improve heat transfer and mixing, reducing side reactions (e.g., silyl group migration) observed in batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.